

stability and storage of 1-butyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: 1-Butyl-4-iodo-1H-pyrazole

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An In-Depth Technical Guide to the Stability and Storage of 1-butyl-4-iodo-1H-pyrazole

Disclaimer: Specific, peer-reviewed stability data for **1-butyl-4-iodo-1H-pyrazole** is not extensively available in public literature. This guide has been synthesized by leveraging established principles of chemical stability, data from structurally analogous compounds such as N-alkylated pyrazoles and other iodinated heterocycles, and standard protocols for handling sensitive chemical reagents. The information herein provides a robust framework for storage and handling, but users are strongly encouraged to perform their own stability assessments for critical applications.

Introduction: Understanding the Molecule

1-butyl-4-iodo-1H-pyrazole is a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The N-butyl group enhances its lipophilicity and can influence its metabolic stability and solubility, while the iodine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.^[1] The inherent reactivity of the carbon-iodine (C-I) bond, coupled with the electronic nature of the pyrazole ring, necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and experimental use. This guide provides a comprehensive overview of the factors influencing its stability and details protocols for its optimal storage and handling.

Core Chemical and Physical Properties

A summary of the key properties of **1-butyl-4-iodo-1H-pyrazole** is presented below. These are based on data for analogous structures and theoretical predictions.

Property	Value / Description	Source/Rationale
Molecular Formula	C ₇ H ₁₁ IN ₂	-
Molecular Weight	250.08 g/mol	-
Appearance	Likely a white to yellow or brownish solid.	Analogy to other iodinated pyrazoles. Discoloration may indicate degradation.
Melting Point	Not available. 4-Iodopyrazole melts at 108-110 °C.[2] N-alkylation will lower this value.	Extrapolation from parent compound.
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO).	General property of N-alkylated heterocycles.
C-I Bond Energy	The C(sp ²)-I bond is the weakest carbon-halogen bond, with a dissociation energy of ~272 kJ/mol.	[3]

Intrinsic Stability Profile and Potential Degradation Pathways

The stability of **1-butyl-4-iodo-1H-pyrazole** is primarily dictated by the lability of the C-I bond and the reactivity of the pyrazole ring system under various environmental conditions.

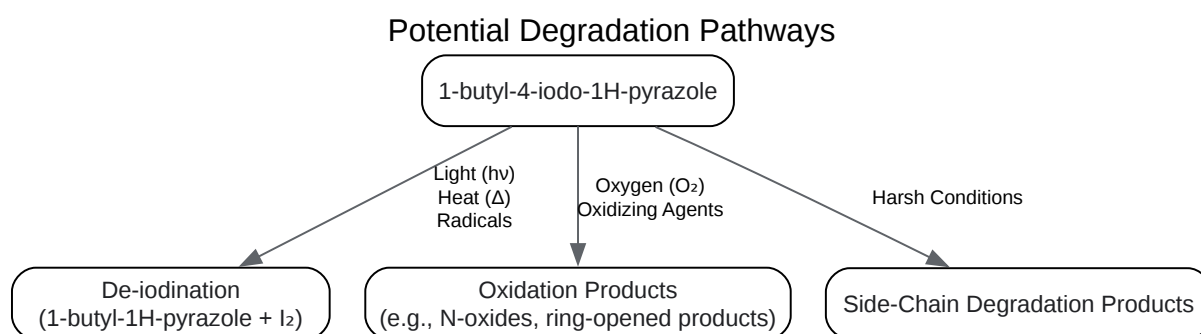
Key Factors Influencing Stability

- Photostability:** The C-I bond is susceptible to homolytic cleavage upon exposure to light, particularly ultraviolet (UV) radiation.[4] This process, known as photodegradation or photolysis, generates radical species and can lead to the formation of elemental iodine (I₂), often observed as a yellow or brown discoloration.[5] Therefore, the compound is considered light-sensitive.

- **Thermal Stability:** While N-alkylated pyrazoles generally exhibit good thermal stability, prolonged exposure to high temperatures can accelerate degradation.[6][7] Decomposition prior to or during melting can occur, especially if impurities are present.[8] The primary thermal degradation pathway is likely de-iodination.
- **Atmospheric Stability:** The compound is likely sensitive to air and moisture over extended periods. Oxygen can promote oxidative degradation pathways, while moisture can facilitate hydrolysis, although the N-butyl pyrazole core is generally resistant to hydrolysis under neutral conditions.[9][10] For long-term integrity, an inert atmosphere is critical.[11][12]
- **Hydrolytic Stability:** The pyrazole ring itself is relatively stable to hydrolysis. However, strongly acidic or basic conditions could potentially compromise the structural integrity over time. For most applications in neutral to mildly acidic or basic media, hydrolytic stability is expected to be moderate to good.[9]

Primary Degradation Pathways

The most probable routes of degradation for **1-butyl-4-iodo-1H-pyrazole** are de-iodination and oxidation.



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Caption: Primary degradation routes for **1-butyl-4-iodo-1H-pyrazole**.

Recommended Storage and Handling Protocols

Given the compound's sensitivity to light, air, and potentially heat, stringent storage and handling procedures are essential to maintain its purity and efficacy.

Long-Term Storage Protocol

For storage periods exceeding several weeks, the following protocol is recommended:

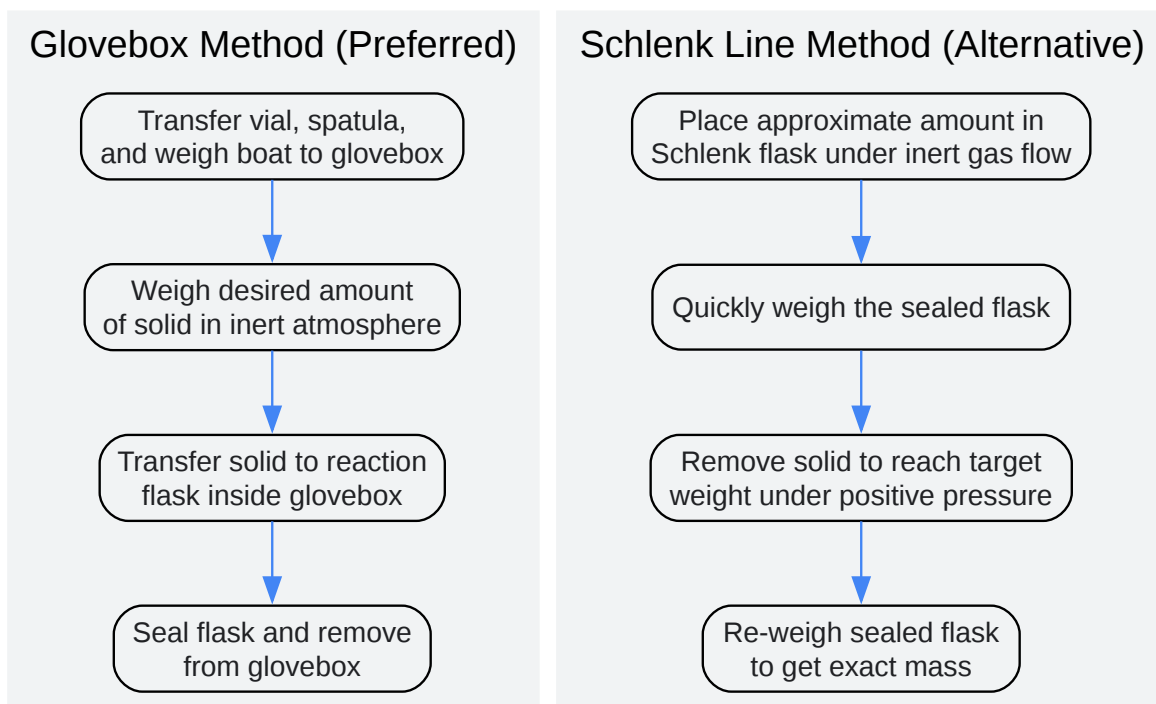
- **Container Selection:** Use an amber glass vial or a clear glass vial completely wrapped in aluminum foil to protect from light.[\[13\]](#) The container should have a screw cap with a chemically inert liner (e.g., PTFE).
- **Inert Atmosphere:** Place the vial inside a larger, sealable container (e.g., a secondary vial or a small desiccator). Purge this secondary container with an inert gas such as argon or nitrogen before sealing. For ultimate protection, store the vial within a glovebox.[\[11\]](#)
- **Temperature Control:** Store the container in a refrigerator at 2-8 °C. Avoid freezing unless the compound's properties at sub-zero temperatures are known, as this can cause moisture to be drawn into the container during temperature cycling.[\[12\]](#)
- **Labeling:** Clearly label the container with the compound name, date of receipt/synthesis, and "Light and Air Sensitive."

Parameter	Recommended Condition	Rationale
Temperature	2–8 °C (Refrigerated)	Minimizes thermal degradation. [14]
Atmosphere	Inert Gas (Argon or Nitrogen)	Prevents oxidative and moisture-mediated degradation. [11]
Light	Protect from Light (Amber Vial/Foil)	Prevents photolytic cleavage of the C-I bond. [4]
Container	Tightly Sealed Glass Vial with Inert Liner	Ensures chemical inertness and prevents atmospheric contamination. [15]

Workflow for Handling and Weighing

Handling should be performed in a manner that minimizes exposure to ambient light and atmosphere.

Workflow for Handling Air- and Light-Sensitive Solid



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Caption: Recommended workflows for handling **1-butyl-4-iodo-1H-pyrazole**.

Experimental Protocol for Stability Assessment

To provide definitive stability data for a specific application, a forced degradation study is recommended. This protocol serves as a self-validating system for researchers.

Objective

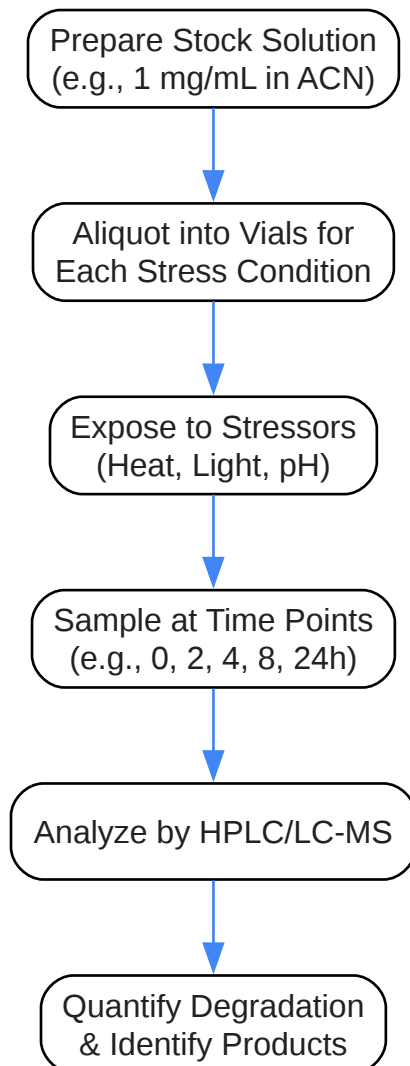
To evaluate the stability of **1-butyl-4-iodo-1H-pyrazole** under various stress conditions (thermal, photolytic, hydrolytic) and identify major degradation products.

Materials and Equipment

- **1-butyl-4-iodo-1H-pyrazole**
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers (pH 4, 7, 9)
- HPLC or LC-MS system with a C18 column and UV detector
- NMR spectrometer
- Temperature-controlled oven
- Photostability chamber (or a light source with controlled output, e.g., UV lamp)
- Amber and clear glass vials

Experimental Workflow

Stability Testing Workflow



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Caption: A systematic workflow for conducting a forced degradation study.

Step-by-Step Methodology

- Preparation of Samples:
 - Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
 - For each condition, aliquot the stock solution into separate vials. Prepare control samples stored under ideal conditions (2-8 °C, dark).^[16]

- Stress Conditions:[17]
 - Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
 - Photolytic Stress: Expose samples in clear vials to a light source (e.g., ICH-compliant photostability chamber) while keeping a control sample wrapped in foil.[13]
 - Acidic Hydrolysis: Dilute the stock solution with a pH 4 buffer.
 - Neutral Hydrolysis: Dilute the stock solution with a pH 7 buffer.
 - Basic Hydrolysis: Dilute the stock solution with a pH 9 buffer.
 - Oxidative Stress: Add a small amount of 3% hydrogen peroxide to a sample solution.
- Time Points:
 - Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.
- Analytical Monitoring:[18]
 - Inject each sample into an HPLC-UV system. Monitor the peak area of the parent compound.
 - Calculate the percentage of degradation by comparing the peak area of the stressed sample to the time-zero or control sample.
 - Use LC-MS to obtain mass data for any new peaks that appear in the chromatogram to help identify degradation products.
 - For significant degradation, NMR spectroscopy can be used to fully characterize the structure of the degradants.
- Data Analysis and Interpretation:

- Plot the percentage of the remaining parent compound against time for each condition.
- Determine the degradation rate and identify the conditions under which the compound is least stable.
- Propose degradation pathways based on the identified products.[\[18\]](#)

Conclusion

While **1-butyl-4-iodo-1H-pyrazole** is a valuable synthetic intermediate, its stability is a critical parameter that must be carefully managed. The C-I bond makes it particularly susceptible to photodegradation and, to a lesser extent, thermal degradation. It should be handled as a light- and air-sensitive compound. The protocols outlined in this guide provide a robust framework for ensuring its long-term integrity. For critical applications, researchers are strongly advised to conduct the described stability assessment to validate its suitability under their specific experimental conditions.

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